Welcome to the BenchChem Online Store!
molecular formula C4H4ClF5O B8278849 Chloromethyl 2,2,3,3,3-pentafluoropropyl ether CAS No. 56860-90-3

Chloromethyl 2,2,3,3,3-pentafluoropropyl ether

Cat. No. B8278849
M. Wt: 198.52 g/mol
InChI Key: XXCKERWAWFISLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03943256

Procedure details

Methyl 2,2,3,3,3-pentafluoropropyl ether (225g, 1.37 mole) in a flask fitted with a dry ice cooled condensor and moisture trap was stirred, heated to 33°C, irradiated with ultraviolet light, and sulfuryl chloride (174 g, 1.29 mole) was added dropwise. The reaction temperature dropped to about 0°C as SO2 returned from the condensor. The condensor was allowed to warm gradually to permit SO2 to escape and the reaction temperature to rise to about 33°C to complete the chlorination. The product was washed with ice cold water then with dilute sodium hydroxide solution to remove SO2 and dried to give 250 g of crude XXVII. This was fractionally distilled to give XXVII, b760 87.1-88.5; yield 159 g, purity 92% by GLC. The structure of XXVII was confirmed by proton NMR spectroscopy.
Quantity
1.37 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[CH2:3][O:4][CH3:5].C(=O)=O.S(Cl)([Cl:17])(=O)=O>>[F:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[CH2:3][O:4][CH2:5][Cl:17]

Inputs

Step One
Name
Quantity
1.37 mol
Type
reactant
Smiles
FC(COC)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
174 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The reaction temperature dropped to about 0°C as SO2
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually
CUSTOM
Type
CUSTOM
Details
to rise to about 33°C
WASH
Type
WASH
Details
The product was washed with ice cold water
CUSTOM
Type
CUSTOM
Details
with dilute sodium hydroxide solution to remove SO2
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(COCCl)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.